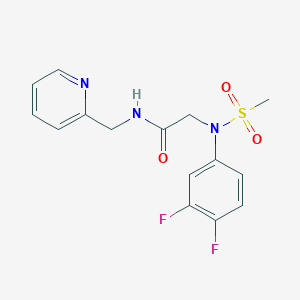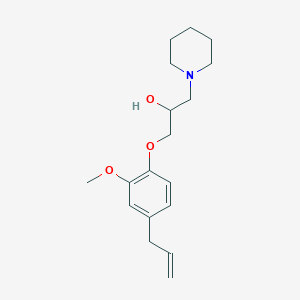![molecular formula C27H23N3O2 B5579762 2-{6-[4-(dimethylamino)phenyl]-5-phenyl-5,6-dihydro-3-pyridazinyl}-1H-indene-1,3(2H)-dione](/img/structure/B5579762.png)
2-{6-[4-(dimethylamino)phenyl]-5-phenyl-5,6-dihydro-3-pyridazinyl}-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of organic molecules that exhibit interesting chemical and physical properties. It is closely related to various heterocyclic compounds and indene derivatives that have been studied for their unique characteristics.
Synthesis Analysis
The synthesis of related compounds typically involves reactions of certain pyrazoles and indene diones under specific conditions. For instance, a compound was synthesized by reacting 3,5-dimethyl-1-phenyl-pyrazole-4-carbaldehyde and indane-1,3-dione in ethanol in the presence of pyridine, confirmed by spectral analysis (Asiri & Khan, 2011).
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using methods like X-ray single crystal diffraction. For example, the structure of a similar compound was determined using this method, showing specific crystallographic parameters and bond lengths (Qing-min et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving this class of compounds often result in the formation of various derivatives with different functional groups. Reactions with different nucleophiles and conditions can lead to a variety of products, demonstrating the reactive nature of these compounds (Menozzi, Schenone, & Mosti, 1983).
Physical Properties Analysis
The physical properties of these compounds can be influenced by structural modifications. For example, the introduction of bromine atoms into the molecular structure can significantly affect the properties of the compound (Chen et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are closely related to the molecular structure. Studies on similar compounds show how changes in the molecular framework can lead to different chemical behaviors, such as antioxidant properties or reactivity towards radicals (Wijtmans et al., 2004).
Aplicaciones Científicas De Investigación
Piezochromism and Acidochromism
Lei et al. (2016) synthesized three D-π-A 1,4-dihydropyridine derivatives, showcasing aggregation-induced emission characteristics. One derivative, incorporating the 2-methylene-1H-indene-1,3(2H)-dione unit, demonstrated reversible piezochromism and solvent-induced emission changes, attributed to its different molecular stacking modes in solid state. These compounds also varied in acid/base-induced solid-state fluorescence switching properties, and were applied in MCF-7 cell imaging due to their biocompatibility (Lei et al., 2016).
Antimicrobial Activity
Ghorab et al. (2017) synthesized a series of compounds from 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, exhibiting notable antimicrobial activity. The most potent compounds showed higher activity compared to reference drugs against a variety of bacteria and fungi, which could have implications in developing new antimicrobial agents (Ghorab et al., 2017).
Electronic Devices and Fluorescence Imaging
Kumar et al. (2018) reported on the synthesis and structural analysis of a diketopyrrolopyrrole derivative end-capped with dimethylaminophenyl moieties. Their work emphasized the compound's applications in creating highly stable electronic devices with polymeric gate dielectric, where the performance stability and dynamic switching characteristics were notably enhanced due to the molecular stacking over the dielectric surface (Kumar et al., 2018).
Optical Properties and Fluorescence Quenching
Khan et al. (2016) explored the optical properties and fluorescence quenching of the biologically active dye 4-(4-N,N-Dimethylamino phenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (DDPC). The study highlighted the dye's potential as a probe for determining the critical micelle concentration of surfactants, in addition to its antibacterial activity against various bacterial strains. This multifunctional application underscores the broad utility of compounds related to the chemical structure (Khan et al., 2016).
Propiedades
IUPAC Name |
2-[3-[4-(dimethylamino)phenyl]-4-phenyl-3,4-dihydropyridazin-6-yl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2/c1-30(2)19-14-12-18(13-15-19)25-22(17-8-4-3-5-9-17)16-23(28-29-25)24-26(31)20-10-6-7-11-21(20)27(24)32/h3-16,22,24-25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPQWATXDJERSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C(C=C(N=N2)C3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5579685.png)
![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5579695.png)
![9-(3-chloro-4-fluorobenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579703.png)
![methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B5579706.png)
![N-[(6-chloro-3-pyridinyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5579721.png)

![3-(2-oxoazepan-1-yl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5579724.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5579725.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide](/img/structure/B5579729.png)


![N-benzyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5579748.png)

![2-(ethylthio)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B5579768.png)